2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be synthesized through the bromination of 2-bromo-5-fluorotoluene using N-bromosuccinimide . The reaction typically occurs under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Conversion to 2-Bromo-5-fluoro-3,4-dihydroxybenzoic acid.
Reduction: Formation of 2-Bromo-5-fluoro-3,4-dihydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde involves several molecular targets and pathways:
Wnt/β-Catenin Pathway: Activation of this pathway through the phosphorylation of GSK3β and β-catenin, leading to increased cell proliferation and hair growth.
Autophagy Pathway: Induction of autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
TGF-β Pathway: Inhibition of the TGF-β pathway, which promotes the transition to the catagen phase in hair follicles.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be compared with other similar compounds such as:
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluorobenzaldehyde: Lacks the hydroxyl groups at positions 3 and 4.
The uniqueness of this compound lies in its combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H4BrFO3 |
---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(2-10)1-4(9)6(11)7(5)12/h1-2,11-12H |
InChI-Schlüssel |
IFGLUDQKTXAUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)O)O)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.